Cas no 1345471-54-6 (5-Iodo-1-isopropyl-1H-pyrazole)

5-Iodo-1-isopropyl-1H-pyrazole is a versatile heterocyclic compound with significant applications in organic synthesis. Its structural features provide a unique platform for the development of biologically active molecules. This compound boasts a high degree of chemical stability, enabling robust synthetic transformations. Its iodo substituent facilitates efficient Suzuki coupling reactions, while the isopropyl group enhances solubility and facilitates purification. The compound's ability to participate in various synthetic pathways makes it a valuable tool for medicinal chemists and organic researchers.
5-Iodo-1-isopropyl-1H-pyrazole structure
1345471-54-6 structure
商品名:5-Iodo-1-isopropyl-1H-pyrazole
CAS番号:1345471-54-6
MF:C6H9N2I
メガワット:236.05306
MDL:MFCD20441939
CID:1089659
PubChem ID:56776949

5-Iodo-1-isopropyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-Iodo-1-isopropyl-1H-pyrazole
    • 5-iodo-1-propan-2-ylpyrazole
    • 5-Iodo-1-isopropylpyrazole
    • ACMC-209bvf
    • AK141211
    • ANW-19657
    • CTK8B0238
    • BS-25347
    • 1345471-54-6
    • AKOS022173329
    • 5-Iodo-1-(propan-2-yl)-1H-pyrazole
    • STL584677
    • VDC47154
    • SCHEMBL16100499
    • EN300-232870
    • DTXSID90718445
    • MFCD20441939
    • E97899
    • MDL: MFCD20441939
    • インチ: InChI=1S/C6H9IN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3
    • InChIKey: ZIGKBLQYJMQQQE-UHFFFAOYSA-N
    • ほほえんだ: CC(C)N1C(=CC=N1)I

計算された属性

  • せいみつぶんしりょう: 235.98105g/mol
  • どういたいしつりょう: 235.98105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 95.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 17.8Ų

5-Iodo-1-isopropyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-232870-10.0g
5-iodo-1-(propan-2-yl)-1H-pyrazole
1345471-54-6 95%
10.0g
$856.0 2024-06-19
abcr
AB312016-5 g
5-Iodo-1-isopropylpyrazole; 98%
1345471-54-6
5g
€755.80 2022-03-03
abcr
AB312016-5g
5-Iodo-1-isopropylpyrazole, 98%; .
1345471-54-6 98%
5g
€858.00 2024-04-19
abcr
AB312016-1g
5-Iodo-1-isopropylpyrazole, 98%; .
1345471-54-6 98%
1g
€348.00 2024-04-19
A2B Chem LLC
AD55019-250mg
5-Iodo-1-isopropylpyrazole
1345471-54-6 98%
250mg
$97.00 2024-04-20
1PlusChem
1P007MJV-100mg
5-Iodo-1-isopropyl-1H-pyrazole
1345471-54-6 95%
100mg
$135.00 2023-12-22
1PlusChem
1P007MJV-1g
5-Iodo-1-isopropyl-1H-pyrazole
1345471-54-6 98%
1g
$217.00 2025-02-22
Aaron
AR007MS7-1g
5-Iodo-1-isopropyl-1H-pyrazole
1345471-54-6 95%
1g
$181.00 2025-01-23
1PlusChem
1P007MJV-2.5g
5-Iodo-1-isopropyl-1H-pyrazole
1345471-54-6 95%
2.5g
$411.00 2023-12-22
A2B Chem LLC
AD55019-5g
5-Iodo-1-isopropylpyrazole
1345471-54-6 98%
5g
$532.00 2024-04-20

5-Iodo-1-isopropyl-1H-pyrazole 関連文献

5-Iodo-1-isopropyl-1H-pyrazoleに関する追加情報

Introduction to 5-Iodo-1-isopropyl-1H-pyrazole (CAS No. 1345471-54-6)

5-Iodo-1-isopropyl-1H-pyrazole (CAS No. 1345471-54-6) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural framework, serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of both an iodine substituent and an isopropyl group on the pyrazole ring imparts distinct reactivity, making it a valuable building block for medicinal chemists and synthetic organic chemists alike.

The pyrazole core is a prominent scaffold in medicinal chemistry, known for its ability to modulate a wide range of biological targets. Its aromaticity and electron-deficient nature allow for facile functionalization, enabling the construction of complex drug molecules. The introduction of an iodine atom at the 5-position enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes. Additionally, the isopropyl group at the 1-position contributes to steric and electronic effects that can influence the pharmacokinetic properties of derived compounds.

In recent years, 5-Iodo-1-isopropyl-1H-pyrazole has been extensively studied for its potential applications in the development of novel therapeutic agents. One particularly intriguing area of research involves its use in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of this compound, researchers have been able to design and synthesize small molecules that selectively inhibit specific kinases, thereby offering new avenues for treatment.

Furthermore, the compound has shown promise in the development of antiviral agents. The pyrazole scaffold is known to exhibit broad-spectrum antiviral activity, and modifications such as those present in 5-Iodo-1-isopropyl-1H-pyrazole can enhance its efficacy against viral infections. Recent studies have demonstrated its utility in generating derivatives that disrupt viral replication cycles, highlighting its potential as a lead compound for antiviral drug development.

The synthetic versatility of 5-Iodo-1-isopropyl-1H-pyrazole also makes it a valuable tool in material science applications. For instance, its ability to undergo cross-coupling reactions with various organic halides allows for the construction of more complex molecular architectures. These reactions are fundamental in polymer chemistry and nanotechnology, where precise control over molecular structure is essential for achieving desired material properties.

From a chemical biology perspective, this compound has been utilized to probe enzyme mechanisms and interactions. By incorporating it into substrate analogs or inhibitors, researchers can gain insights into the structural and functional aspects of target enzymes. This information is crucial for understanding disease pathogenesis and designing more effective therapeutic strategies.

The industrial significance of 5-Iodo-1-isopropyl-1H-pyrazole cannot be overstated. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug development pipelines. As demand for innovative therapies grows, compounds like this continue to play a pivotal role in advancing medicinal chemistry research. The ongoing exploration of its derivatives and synthetic applications ensures that it remains a relevant and valuable component in both academic and industrial settings.

In conclusion, 5-Iodo-1-isopropyl-1H-pyrazole (CAS No. 1345471-54-6) exemplifies the intersection of structural diversity and functional utility in chemical research. Its unique properties make it an indispensable tool for synthetic chemists and pharmacologists working on cutting-edge therapeutics. As scientific understanding progresses, it is likely that new applications and derivatives will continue to emerge, further solidifying its place as a cornerstone compound in modern chemistry.

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Amadis Chemical Company Limited
(CAS:1345471-54-6)5-Iodo-1-isopropyl-1H-pyrazole
A1130860
清らかである:99%
はかる:25g
価格 ($):1760.0